Isopropyl thioglycolate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isopropyl thioglycolate can be synthesized through the esterification of thioglycolic acid with isopropanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The crude product is often purified through distillation to remove any unreacted starting materials and byproducts .

Análisis De Reacciones Químicas

Hydrolysis of Isopropyl Thioglycolate (IPTG)

IPTG undergoes base-catalyzed hydrolysis in the presence of ammonia to form ammonium thioglycolate. This reaction is critical for purifying TGA contaminated during synthesis with isopropyl ether .

Reaction Conditions

| Parameter | Range/Value | Source |

|---|---|---|

| Temperature | 25°C – 100°C | |

| pH | 6.5 – 9.0 | |

| Ammonia Concentration | 10% – 50% (w/w) | |

| Reaction Time | 0.5 – 3 hours | |

| IPTG Conversion | >99% (to ATG) |

Mechanism

-

Step 1 : Ammonia deprotonates TGA, forming ammonium ions and thioglycolate anions.

-

Step 2 : Nucleophilic attack by hydroxide ions (from ammonia) on the ester carbonyl carbon of IPTG.

-

Step 3 : Cleavage of the ester bond releases isopropanol and thioglycolate, which reacts with ammonium ions to form ATG .

Example

In a batch process, adding ammonium hydroxide (28.9% NH₃) to IPTG-contaminated TGA at 75°–80°C and pH 6.95–7.27 resulted in complete IPTG elimination within 1–2 hours . Post-reaction vacuum stripping at 30°C removed residual volatiles .

Oxidation Reactions

IPTG is susceptible to oxidation, particularly in aerobic conditions, forming disulfide derivatives like dithiodiglycolic acid .

Key Pathways

-

Autoxidation : Atmospheric oxygen oxidizes the thiol (-SH) group in IPTG, forming disulfide bonds:

. -

Metal-Catalyzed Oxidation : Transition metals (e.g., Fe³⁺) accelerate oxidation, necessitating stabilizers like EDTA in commercial formulations .

Reactivity with Functional Groups

IPTG participates in reactions typical of thioesters and sulfides:

Nucleophilic Substitution

The thioglycolate moiety reacts with electrophiles:

Metal Complexation

Thioglycolate derivatives, including IPTG, coordinate with metal ions (e.g., Zn²⁺, Cd²⁺) via sulfur and oxygen atoms, forming pseudo-octahedral complexes .

Stability Under Environmental Conditions

| Factor | Effect on IPTG Stability | Source |

|---|---|---|

| pH | Stable at 6.5–9.0; hydrolyzes outside this range | |

| Temperature | Decomposes above 100°C | |

| Light | Accelerates oxidation | |

| Humidity | Hydrolyzes in aqueous media |

Industrial and Cosmetic Implications

-

Odor Mitigation : IPTG concentrations as low as 10 ppm impart foul odors, necessitating its removal to <8 ppm in cosmetic-grade ATG .

-

Formulation Stability : Antioxidants (e.g., ascorbic acid) are added to prevent ATG degradation via IPTG oxidation .

This synthesis of reaction pathways and conditions underscores IPTG’s role as a transient intermediate in thioglycolate production, with its reactivity leveraged for both purification and functional applications.

Aplicaciones Científicas De Investigación

Cosmetic Applications

Hair Treatments

Isopropyl thioglycolate is primarily used as a reducing agent in hair treatments, particularly in permanent waving and straightening products. It works by breaking disulfide bonds in keratin, allowing hair to be reshaped. The efficacy of this compound has been documented in various studies, demonstrating its ability to achieve desired hairstyles while maintaining hair integrity when used correctly.

Skin Treatments

In dermatology, this compound is employed in formulations for chemical peels. A study indicated that a 10% thioglycolic acid gel peel was effective for treating infraorbital hyperpigmentation, showing significant improvement in skin texture and tone after multiple applications . The compound's ability to penetrate the skin and promote exfoliation makes it valuable for cosmetic dermatology.

Industrial Applications

This compound is also utilized in industrial settings as an intermediate in the synthesis of various chemicals. Its role as a reducing agent extends beyond cosmetics into the production of mercaptan compounds, which are essential in manufacturing rubber and plastics.

Case Study 1: Hairdresser Exposure

A case study examined the skin conditions of hairdressers frequently exposed to permanent waving solutions containing thioglycolates. Symptoms included irritant dermatitis characterized by papulovesicular eczema and fissures on the hands . This highlights the importance of protective measures for professionals working with these chemicals.

Case Study 2: Clinical Efficacy

In a clinical trial involving patients with infraorbital hyperpigmentation treated with 10% thioglycolic acid gel peels, participants reported high satisfaction levels regarding improvements in skin appearance after a series of treatments . This underscores the compound's effectiveness when applied correctly under professional supervision.

Data Table: Summary of Applications

| Application Area | Specific Use | Safety Considerations |

|---|---|---|

| Hair Treatments | Permanent waving/straightening | Risk of skin irritation |

| Skin Treatments | Chemical peels | Potential for allergic reactions |

| Industrial Uses | Synthesis of mercaptan compounds | Handling precautions required |

| Clinical Studies | Treatment for hyperpigmentation | Professional application recommended |

Mecanismo De Acción

The mechanism of action of isopropyl thioglycolate involves its ability to break disulfide bonds in proteins. This property is particularly useful in hair treatments, where it alters the chemical structure of hair proteins, allowing for reshaping and styling. The thiol group in this compound interacts with the disulfide bonds, reducing them to thiols and enabling the hair to be restructured .

Comparación Con Compuestos Similares

Thioglycolic Acid:

Ammonium Thioglycolate: Commonly used in hair perming solutions, it is less volatile than isopropyl thioglycolate.

Ethyl Thioglycolate: Another ester of thioglycolic acid, used in similar applications but with different physical properties.

Uniqueness: this compound is unique due to its balance of reactivity and volatility, making it suitable for applications where a less volatile ester is preferred. Its ability to form stable thioester bonds also makes it valuable in various synthetic and industrial processes .

Actividad Biológica

Isopropyl thioglycolate (IPTG) is a compound derived from thioglycolic acid, known for its applications in various cosmetic and pharmaceutical formulations. This article explores the biological activity of IPTG, focusing on its pharmacological effects, toxicological profiles, and relevant case studies.

This compound is primarily recognized for its role as a reducing agent and is utilized in hair treatments and other cosmetic products. Its chemical structure allows it to penetrate biological membranes, leading to various biological interactions. The compound acts by breaking disulfide bonds in keratin proteins, which results in the alteration of hair structure during chemical treatments.

1. Antimicrobial Activity

Recent studies have indicated that IPTG exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for use in formulations aimed at preventing infections. The mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis.

2. Cytotoxicity

While IPTG is effective in its intended applications, it poses risks of cytotoxicity. Research indicates that prolonged exposure can lead to skin irritation and sensitization reactions. A study reported cases of severe skin burns and allergic contact dermatitis associated with IPTG exposure, highlighting the need for caution in its application .

1. Skin Irritation and Sensitization

IPTG has been associated with various adverse effects upon dermal contact. In animal studies, significant skin lesions were observed following direct application, with symptoms including erythema and blistering . The compound's ability to penetrate the skin rapidly raises concerns about systemic toxicity.

2. Case Studies

- A notable case involved a 79-year-old woman who suffered severe skin reactions after exposure to a product containing IPTG. This case underscores the potential for serious dermatological effects resulting from improper use .

- Experimental studies on animals have shown that IPTG can induce significant inflammatory responses and cytotoxic effects at higher concentrations, necessitating careful risk assessment when used in consumer products .

Table 1: Summary of Biological Activities of this compound

In Silico Studies

Recent computational studies have explored the interaction of IPTG with various biological targets. Molecular docking simulations have revealed that IPTG has a strong binding affinity for specific enzymes involved in keratin metabolism, suggesting a mechanism by which it exerts its effects on hair structure .

Propiedades

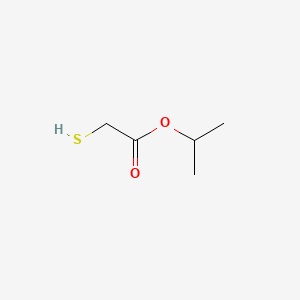

IUPAC Name |

propan-2-yl 2-sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-4(2)7-5(6)3-8/h4,8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHDJBCAYIXOTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50224330 | |

| Record name | Isopropyl thioglycolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50224330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7383-61-1 | |

| Record name | 1-Methylethyl 2-mercaptoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7383-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl thioglycolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007383611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl thioglycolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50224330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl mercaptoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL THIOGLYCOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ0JRQ01AV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential toxicological concerns associated with Isopropyl Thioglycolate use in cosmetics?

A1: The provided research article states that this compound, along with other thioglycolates, can be skin irritants in both animal and in vitro tests and can potentially cause sensitization. [] This suggests that formulations containing this compound, particularly those intended for topical application like depilatories, need careful consideration to minimize irritation risks. While clinically significant adverse reactions are uncommon, suggesting effective formulation strategies, further research might focus on understanding the specific mechanisms of this compound-induced skin irritation and sensitization.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.